molecular formula C9H7ClN2S B3044947 N-(4-chlorophenyl)thiazol-2-amine CAS No. 100585-58-8

N-(4-chlorophenyl)thiazol-2-amine

Cat. No.: B3044947
CAS No.: 100585-58-8
M. Wt: 210.68 g/mol
InChI Key: DZCHHZPRYALHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)thiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)thiazol-2-amine typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out in an alcoholic medium under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Major Products:

  • Oxidized derivatives
  • Reduced amines
  • Substituted thiazole derivatives

Scientific Research Applications

N-(4-chlorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can interfere with the DNA replication process in cancer cells, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • N-(4-fluorophenyl)thiazol-2-amine
  • N-(4-bromophenyl)thiazol-2-amine
  • N-(4-methylphenyl)thiazol-2-amine

Comparison: N-(4-chlorophenyl)thiazol-2-amine is unique due to its specific chlorine substitution, which imparts distinct biological activities compared to its analogs. For instance, the chlorine atom enhances its antimicrobial properties compared to the fluorine or bromine analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHHZPRYALHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541476
Record name N-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100585-58-8
Record name N-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.